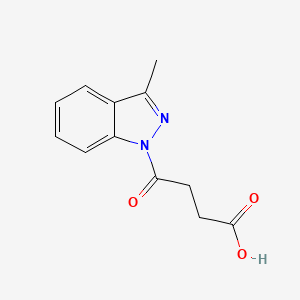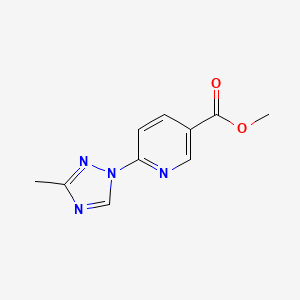
1-(3-Hydroxy-4,4-diméthylpentyl)-3-phénéthylurée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea, also known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the 1960s and has been used for scientific research purposes since then. The compound is structurally similar to other cathinones such as methcathinone and mephedrone, which are known to have stimulant effects on the central nervous system.
Mécanisme D'action
1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system and the release of certain hormones such as adrenaline and noradrenaline.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea include increased heart rate, blood pressure, and body temperature. It also causes an increase in the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy levels. However, prolonged use of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea can lead to negative effects such as anxiety, paranoia, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea in lab experiments include its ability to stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. This makes it useful for studying the effects of these neurotransmitters on the brain and behavior. However, the limitations of using 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea include its potential for abuse and addiction, which can make it difficult to control in lab settings.
Orientations Futures
There are several potential future directions for research on 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Another area of research is the development of new cathinone derivatives with improved therapeutic properties and reduced potential for abuse and addiction. Additionally, further studies are needed to fully understand the long-term effects of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea on the brain and behavior.
Méthodes De Synthèse
The synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea involves a multi-step process that begins with the reaction between 4,4-dimethylpentan-2-one and hydroxylamine hydrochloride to form 4,4-dimethylpentan-2-one oxime. This is followed by the reaction between the oxime and phenethylamine to form the intermediate product 1-(4,4-dimethylpentan-2-one) -3-phenethylurea. The final step involves the reduction of the intermediate product with sodium borohydride to form 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea.
Applications De Recherche Scientifique
- Recherche: Des chercheurs ont étudié les capacités antioxydantes du HDMP-28 et de ses dérivés. L'introduction de groupes protecteurs sur les groupes hydroxyles libres du DDMP affecte ses capacités de réduction. Notamment, le groupe hydroxyle en position oléfine a un impact significatif sur l'activité antioxydante du HDMP-28, suggérant que la structure énolique instable du composé joue un rôle clé .
Propriétés antioxydantes
Propriétés
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)14(19)10-12-18-15(20)17-11-9-13-7-5-4-6-8-13/h4-8,14,19H,9-12H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZECWYYZBSSTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)
![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)




![N-[2-[butyl(ethyl)sulfamoyl]ethyl]benzamide](/img/structure/B2444122.png)



![2-(4-Tributylstannylphenyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B2444129.png)

